molecular formula C17H13FN2OS B12122036 (5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12122036
M. Wt: 312.4 g/mol
InChI Key: AGCQAQMTHUKODL-GDNBJRDFSA-N
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Description

(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a fluorobenzylidene and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with 2-methylphenyl isothiocyanate to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions conducted in polar solvents under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-bromobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN2OS/c1-11-4-2-3-5-14(11)19-17-20-16(21)15(22-17)10-12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

AGCQAQMTHUKODL-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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